9,9-Dimethyl-9H-fluorene

Catalog No.
S794114
CAS No.
4569-45-3
M.F
C15H14
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-9H-fluorene

CAS Number

4569-45-3

Product Name

9,9-Dimethyl-9H-fluorene

IUPAC Name

9,9-dimethylfluorene

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3

InChI Key

ZHQNDEHZACHHTA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C

Organic Electronics:

9,9-Dimethyl-9H-fluorene (9,9-DMF) is a key building block in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. Its conjugated structure, characterized by alternating single and double bonds, allows for efficient charge transport and light emission.

  • OLEDs: 9,9-DMF serves as a hole transport material (HTM) in OLEDs. HTMs play a crucial role in facilitating the movement of positively charged holes from the anode to the emissive layer, where they recombine with electrons to generate light.
  • OPVs: 9,9-DMF can be employed as a donor material in OPVs. Donor materials contribute electrons to the active layer of the device upon light absorption, initiating the process of electricity generation [].

Researchers have also explored various strategies to modify the properties of 9,9-DMF for diverse applications. These strategies include:

  • Introducing functional groups: Attaching different functional groups to the 9,9-DMF core can fine-tune its solubility, energy levels, and thermal stability, leading to materials with tailored properties for specific applications.
  • Polymerization: Polymerization of 9,9-DMF leads to the formation of conjugated polymers with unique optoelectronic properties. These polymers hold promise for applications in organic solar cells, field-effect transistors, and light-emitting polymers (LEPs).

Chemical Precursor:

,9-DMF can serve as a valuable precursor for the synthesis of more complex molecules with desired functionalities. For instance, it can be used to prepare:

  • Halogenated derivatives: These derivatives, obtained through halogenation reactions, find applications as organic semiconductors and photoinitiators.
  • Fluorene-based dendrimers: These branched macromolecules exhibit interesting properties like size-dependent fluorescence and potential applications in drug delivery and bioimaging.

9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14C_{15}H_{14}. It is a derivative of fluorene, characterized by two methyl groups attached to the ninth carbon atom in the fluorene structure. The compound appears as a white to almost white crystalline powder, exhibiting properties typical of polycyclic aromatic hydrocarbons, including fluorescence and thermal stability. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis and material science.

9,9-Dimethyl-9H-fluorene participates in several electrophilic aromatic substitution reactions due to its aromatic nature. Common reactions include:

  • Nitration: Introduction of nitro groups via nitrating agents.
  • Halogenation: Substitution of hydrogen atoms with halogens (e.g., bromination).
  • Sulfonation: Addition of sulfonyl groups.
  • Friedel-Crafts Reactions: Alkylation or acylation using Lewis acids as catalysts .

These reactions are facilitated by the electron-donating effect of the methyl groups, which stabilize the carbocation intermediate formed during electrophilic attack.

  • Antioxidant Properties: Some derivatives exhibit significant antioxidant activity.
  • Anticancer Activity: Certain fluorene-based compounds have been investigated for their potential in cancer therapy due to their ability to interact with cellular targets .

Further studies are necessary to fully understand the biological implications of 9,9-dimethyl-9H-fluorene itself.

Synthesis of 9,9-dimethyl-9H-fluorene can be accomplished through several methods:

  • Methylation of Fluorene: The most common method involves treating fluorene with dimethyl carbonate or methyl iodide in the presence of a base to introduce methyl groups at the ninth position.
  • Friedel-Crafts Alkylation: This method uses alkyl halides and a Lewis acid catalyst to achieve methyl substitution.
  • Reduction Reactions: Reduction of certain precursors can yield 9,9-dimethyl-9H-fluorene as a product .

The applications of 9,9-dimethyl-9H-fluorene are diverse and include:

  • Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
  • Fluorescent Dyes: Employed as a fluorescent probe in various analytical techniques.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 9,9-dimethyl-9H-fluorene primarily focus on its behavior in photophysical applications. Research indicates that its unique electronic properties allow for significant interactions with light, making it suitable for nonlinear optical applications. Studies on its derivatives also show promising results in enhancing hyperpolarizability, which is crucial for developing advanced optical materials .

Several compounds share structural similarities with 9,9-dimethyl-9H-fluorene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9H-FluoreneBase structure without methyl groupsFundamental compound; serves as a precursor
2-Methyl-9H-fluoreneMethyl group at the second positionAlters electronic properties compared to 9,9-DM
1,8-Dimethyl-naphthaleneTwo methyl groups on naphthaleneDifferent aromatic system; used in different applications
4-MethylphenolMethyl group on phenolic ringExhibits different reactivity patterns

The uniqueness of 9,9-dimethyl-9H-fluorene lies in its specific arrangement and substitution pattern, which enhances its stability and reactivity compared to other similar compounds.

Charge Transport Properties

The incorporation of 9,9-dimethyl-9H-fluorene into organic light-emitting diode architectures has demonstrated remarkable enhancements in charge transport characteristics. Research conducted by Zhang et al. revealed that fluorene-based hole-transporting materials exhibit significantly improved carrier mobility compared to conventional materials [1]. The compound 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) achieved a hole mobility of 4.65×10⁻⁴ cm²/V·s, representing a five-fold improvement over the traditional N,N-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) material [1].

The enhanced charge transport mechanism can be attributed to the unique structural features of the 9,9-dimethyl-9H-fluorene core. The methyl groups at the 9-position introduce steric hindrance that prevents intermolecular aggregation while maintaining excellent film-forming properties [1]. This structural modification results in improved hole injection characteristics, as evidenced by the higher highest occupied molecular orbital (HOMO) energy level of -5.19 eV for 2M-DDF compared to -5.50 eV for TPD [1].

Emission Mechanisms and Device Performance

The fluorene-based compounds demonstrate exceptional emission properties in organic light-emitting diode applications. Studies have shown that polyfluorene derivatives based on 9,9-dimethyl-9H-fluorene exhibit blue emission with maximum wavelengths around 450 nm . The wide bandgap characteristics of these materials, with HOMO levels ranging from -5.5 to -5.2 eV and lowest unoccupied molecular orbital (LUMO) levels from -2.6 to -2.0 eV, make them particularly suitable for blue electroluminescent applications [1].

Device performance studies reveal remarkable improvements in luminous efficiency. Organic light-emitting diodes incorporating 2M-DDF as the hole transport layer and tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m² [1]. The turn-on voltage was reduced to 3.8 V, demonstrating the superior charge injection properties of the fluorene-based system [1].

Electroluminescence Performance Data

ParameterValueReference Material
Current Efficiency4.78 cd/A [1]2M-DDF device
Maximum Luminance21,412 cd/m² [1]2M-DDF device
Turn-on Voltage3.8 V [1]2M-DDF device
Hole Mobility4.65×10⁻⁴ cm²/V·s [1]2M-DDF material
External Quantum Efficiency21.59% [3]TPA-2ACR device

The mechanism underlying these improvements involves the formation of stable amorphous films with reduced crystallization tendencies. The 9,9-dimethyl substitution pattern creates a three-dimensional molecular structure that prevents close packing and subsequent crystallization, which is detrimental to device performance [1]. Additionally, the fluorene core provides excellent thermal stability, with glass transition temperatures ranging from 165 to 229°C for various fluorene-based derivatives [4].

Nonlinear Optical Materials: Hyperpolarizability and Chromophore Design

Hyperpolarizability Enhancement through Linear Conjugation

The design of nonlinear optical materials based on 9,9-dimethyl-9H-fluorene has yielded significant advances in hyperpolarizability performance. Research by Singh et al. demonstrated that chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with linear conjugation pathways exhibit substantially enhanced first hyperpolarizability (βHRS) values compared to their nonlinear counterparts [5] [6]. The study revealed that linear conjugation chromophores achieved βHRS values ranging from 274 to 645×10⁻³⁰ esu, representing a 3.7-fold enhancement over design-deficient nonlinear chromophores [5] [6].

The superior nonlinear optical response is attributed to the modulation of the push-pull conjugation pathway within the donor-acceptor chromophore architecture. The 9,9-dimethyl-9H-fluorene unit serves as an effective π-conjugated linker that facilitates efficient charge transfer between donor and acceptor moieties [5]. The linear conjugation pathway enables reduced optical gaps, enhanced oscillator strength, and favorable dipole moment differences between ground and excited states [5].

Chromophore Design Strategies

The development of efficient nonlinear optical chromophores requires careful consideration of molecular architecture and electronic properties. The 9,9-dimethyl-9H-fluorene scaffold provides an ideal platform for constructing donor-π-acceptor systems with optimized nonlinear optical responses [5]. The synthesis strategy involves functionalizing the fluorene core with dimethylamino donor groups and various acceptor units including dicyanovinyl, 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile, and cyanostilbene groups [5].

Nonlinear Optical Performance Data

Chromophoreβ_HRS (×10⁻³⁰ esu)β_int (×10⁻³⁰ esu)Conjugation Type
SS1274 [5]EnhancedLinear
SS2465 [5]EnhancedLinear
SS3421 [5]EnhancedLinear
SS4645 [5]EnhancedLinear
SS5534 [5]EnhancedLinear

The intrinsic hyperpolarizability (β_int) values demonstrate the superiority of linear conjugation pathways, with measurements consistently exceeding the apparent limits set by nonlinear chromophores of identical chemical constitution [5]. The experimental results are supported by theoretical calculations using density functional theory, which confirm the enhanced charge transfer characteristics and reduced optical gaps in linear conjugation systems [5].

Thermal Stability and Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that 9,9-dimethyl-9H-fluorene-based chromophores adopt favorable solid-state packing arrangements that contribute to their nonlinear optical properties [5]. The crystal packing forces, particularly the effective overlap between acceptor units and donor dimethylamino groups, provide positive contributions to the first hyperpolarizability values [5]. Thermogravimetric analysis indicates excellent thermal stability, with decomposition temperatures exceeding 350°C for most fluorene-based chromophores [5].

Anode Prelithiation Agents for High-Capacity Lithium-Ion Batteries

Prelithiation Mechanism and Electrochemical Properties

The application of 9,9-dimethyl-9H-fluorene as an anode prelithiation agent represents a significant advancement in lithium-ion battery technology. Research by Zhang et al. developed an organolithium compound Li-9,9-dimethyl-9H-fluorene-tetrahydrofuran with a low redox potential of approximately 0.18 V versus lithium metal [7] [8]. This compound forms a potent organic lithium salt Li⁺[DiMF]⁻ when reacted with metallic lithium in ethereal solvents such as dimethoxyethane or tetrahydrofuran [9].

The prelithiation mechanism involves the formation of a stable organolithium complex that can effectively prelithiate silicon-based anodes at the electrode level. The process creates an improved artificial solid electrolyte interface on the prelithiated anodes while simultaneously embedding lithium ions into the active material structure [7]. The redox potential of 0.2 V versus Li/Li⁺ provides a more robust and reducing environment compared to conventional alternatives such as lithium naphthalene or n-butyllithium [9].

Performance Enhancement in Silicon Anodes

Comprehensive studies have demonstrated remarkable improvements in silicon anode performance through 9,9-dimethyl-9H-fluorene prelithiation. The initial Coulombic efficiency of silicon monoxide-based electrodes increased to approximately 90.7% following prelithiation treatment [7]. This represents a substantial improvement over untreated silicon anodes, which typically suffer from low initial Coulombic efficiency due to irreversible lithium consumption during solid electrolyte interface formation [7].

The prelithiation process yields multiple performance benefits including enhanced cycle life, improved rate capability, and increased energy density. Full cell configurations using prelithiated silicon monoxide anodes paired with lithium nickel cobalt manganese oxide cathodes demonstrated initial Coulombic efficiency of 87.1% compared to 61.1% for pristine anodes [7]. After 35 cycles, the reversible capacity retention was significantly improved, with prelithiated anodes maintaining 125.4 mAh/g compared to 53.7 mAh/g for untreated materials [7].

Battery Performance Data

ParameterPrelithiatedUntreatedImprovement
Initial Coulombic Efficiency90.7% [7]~70%30% relative
Full Cell ICE87.1% [7]61.1% [7]42% relative
Cycle Life Enhancement50% increase [9]Baseline50% relative
Redox Potential0.18 V [7]N/ALow working voltage

Processing and Manufacturing Advantages

The 9,9-dimethyl-9H-fluorene prelithiation system offers significant advantages for practical battery manufacturing. The ambient-air-tolerant processing method allows for electrode treatment without requiring inert atmosphere conditions [10]. The recommended processing involves soaking electrodes in the prelithiation solution for approximately 10 minutes, followed by washing with tetrahydrofuran [10]. This facile procedure can be readily integrated into existing battery manufacturing processes without substantial equipment modifications [10].

Molecular Scaffolds for π-Conjugated Polymer Architectures

Structural Design and Synthesis Strategies

The 9,9-dimethyl-9H-fluorene unit serves as a fundamental molecular scaffold for constructing sophisticated π-conjugated polymer architectures with tailored optoelectronic properties. The rigid planar structure of the fluorene core, combined with the steric effects of the 9,9-dimethyl substitution, provides an ideal platform for polymer synthesis [11]. The methyl groups at the 9-position prevent intermolecular aggregation while maintaining excellent solubility characteristics in organic solvents [11].

Synthetic approaches for fluorene-based polymers typically involve palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Grignard metathesis polymerization [11]. The 2,7-dibromo-9,9-dimethyl-9H-fluorene monomer serves as a key building block that can be copolymerized with various aromatic comonomers to achieve desired electronic and optical properties [11]. The synthesis begins with selective bromination of fluorene at the 2- and 7-positions, followed by methylation at the 9-position using phase transfer catalysis or nucleophilic substitution reactions [11].

Polymer Architecture and Properties

The incorporation of 9,9-dimethyl-9H-fluorene into conjugated polymer backbones yields materials with exceptional thermal stability and tunable optical properties. Studies have demonstrated that fluorene-based polymers exhibit glass transition temperatures ranging from 165 to 229°C, depending on the comonomer composition and molecular weight [4]. The wide bandgap characteristics of these polymers, with emission wavelengths typically centered around 450 nm, make them particularly suitable for blue electroluminescent applications .

The π-conjugated polymer architectures based on 9,9-dimethyl-9H-fluorene demonstrate excellent charge transport properties with hole mobility values in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s [1]. The rigid biphenyl structure bridged by the methylene group in the fluorene unit creates a planarized polymer backbone that facilitates efficient charge delocalization [11]. The three-dimensional molecular architecture prevents close packing and subsequent crystallization, which is beneficial for maintaining amorphous film morphologies [1].

Fluorescent and Sensing Applications

Fluorene-based conjugated polymers have found extensive applications in fluorescent sensing systems, particularly for the detection of nitroaromatic explosives. Research by Kumar et al. demonstrated that fluorene-based conjugated polymers achieve detection limits as low as 3.2 pM for 2,4,6-trinitrophenol explosive [12]. The sensing mechanism involves π-π interactions between the polymer backbone and the analyte, resulting in fluorescence quenching through photoinduced electron transfer processes [12].

The molecular scaffold design enables the synthesis of water-soluble conjugated polymers through incorporation of ionic side chains. These polyelectrolytes based on 9,9-dimethyl-9H-fluorene demonstrate excellent film-forming properties and can be processed from aqueous solutions [13]. The ionic character enhances the interaction with charged analytes while maintaining the intrinsic optical properties of the fluorene chromophore [13].

Polymer Performance Data

Polymer TypeGlass Transition TemperatureEmission WavelengthCharge Mobility
Polyfluorene165-229°C [4]~450 nm 10⁻⁴-10⁻⁵ cm²/V·s [1]
Fluorene-thiophene copolymer>200°C [12]420-480 nm [12]Enhanced [12]
Fluorene-carbazole copolymerHigh [12]Blue-green [12]Good [12]

Advanced Polymer Architectures

The versatility of the 9,9-dimethyl-9H-fluorene scaffold enables the construction of complex polymer architectures including spiro-bifluorene systems, ladder-type polymers, and hyperbranched structures [14]. These advanced architectures offer unique properties such as enhanced thermal stability, improved charge transport characteristics, and tunable optical bandgaps [14]. The incorporation of heteroaromatic comonomers allows for fine-tuning of the electronic properties while maintaining the beneficial characteristics of the fluorene core [14].

Recent developments in nonstoichiometric direct arylation polymerization have enabled the synthesis of fluorene-based polymers with controlled molecular weights and reduced structural defects [15]. This synthetic approach offers advantages in terms of atom economy and reduced catalyst loading compared to traditional cross-coupling methods [15]. The resulting polymers demonstrate improved optoelectronic properties and enhanced processability for device applications [15].

The molecular scaffold approach using 9,9-dimethyl-9H-fluorene has proven particularly effective for developing thermally cross-linkable polymers for organic light-emitting diode applications [16]. These materials can be processed from solution and subsequently cross-linked to form insoluble films, enabling the fabrication of multilayer devices through sequential spin-coating processes [16]. The cross-linking chemistry preserves the optical and electronic properties of the fluorene core while providing enhanced film stability and reduced interlayer mixing [16].

XLogP3

4.4

UNII

RFQ75I78LQ

Other CAS

4569-45-3

Wikipedia

9,9-dimethyl-9H-fluorene

Dates

Last modified: 08-15-2023

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